molecular formula C39H54O11 B076765 [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate CAS No. 11052-28-1

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate

Cat. No.: B076765
CAS No.: 11052-28-1
M. Wt: 698.8 g/mol
InChI Key: BYWKXGOBXNXUER-CBGLDROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[88002,402,7It is often produced in small quantities for research purposes rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate is similar to other limonoid compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

11052-28-1

Molecular Formula

C39H54O11

Molecular Weight

698.8 g/mol

IUPAC Name

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate

InChI

InChI=1S/C39H54O11/c1-11-20(4)30(47-21(5)40)34(45)49-32-29(43)31-36(8)14-12-25(41)35(6,7)24(36)17-26(48-33(44)28(42)19(2)3)38(31,10)39-27(50-39)16-23(37(32,39)9)22-13-15-46-18-22/h12-15,18-20,23-24,26-32,42-43H,11,16-17H2,1-10H3/t20?,23-,24-,26+,27+,28?,29+,30?,31+,32-,36-,37+,38+,39+/m0/s1

InChI Key

BYWKXGOBXNXUER-CBGLDROUSA-N

SMILES

CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C

Isomeric SMILES

CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C

Canonical SMILES

CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Reactant of Route 2
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Reactant of Route 3
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Reactant of Route 4
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Reactant of Route 5
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Reactant of Route 6
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate

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